ビニルフェニルジメチルシラン

概要

説明

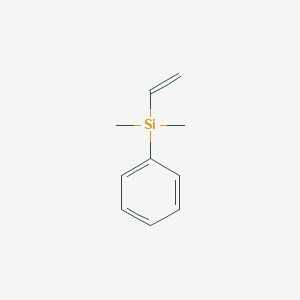

Vinylphenyldimethylsilane is an organosilicon compound with the molecular formula C10H14Si. It is characterized by the presence of a vinyl group (CH=CH2) attached to a silicon atom, which is also bonded to two methyl groups (CH3) and a phenyl group (C6H5). This compound is used in various chemical reactions and industrial applications due to its unique properties .

科学的研究の応用

Vinylphenyldimethylsilane has a wide range of scientific research applications:

Biology: It is used in the development of silicon-based biomaterials and drug delivery systems.

Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.

Industry: It is used in the production of optoelectronic materials, coatings, and adhesives.

作用機序

Vinylphenyldimethylsilane, also known as Dimethylphenylvinylsilane, is a chemical compound with the molecular formula C10H14Si . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is used as a reagent in the synthesis of various compounds , suggesting that its primary targets could be the reactants in these synthesis reactions.

Mode of Action

Vinylphenyldimethylsilane interacts with its targets through chemical reactions. It is used as a reagent in the synthesis of silylmethylcyclopropanes and silylgermylnethynes . The exact nature of these interactions and the resulting changes at the molecular level are dependent on the specific synthesis reactions in which Vinylphenyldimethylsilane is used.

Biochemical Pathways

As a reagent in synthesis reactions, it likely plays a role in the formation of new compounds and thus could influence various biochemical pathways depending on the products of these reactions .

Result of Action

The molecular and cellular effects of Vinylphenyldimethylsilane’s action would be determined by the products of the synthesis reactions in which it is used. For example, it has been used in the synthesis of silylmethylcyclopropanes and silylgermylnethynes , which are potential organometallic reagents and precursors of optoelectronic materials .

Action Environment

The action, efficacy, and stability of Vinylphenyldimethylsilane can be influenced by various environmental factors. For instance, its safety data sheet indicates that it should be stored in a cool place and kept away from heat, open flames, and sparks . These precautions suggest that high temperatures and the presence of ignition sources could affect its stability and reactivity.

準備方法

Vinylphenyldimethylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of phenylacetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions and yields high purity dimethylphenylvinylsilane . Industrial production methods often involve the use of Grignard reagents or alkenyl lithium compounds reacting with chlorosilanes .

化学反応の分析

Vinylphenyldimethylsilane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like peracids to form silanols or siloxanes.

Reduction: Reduction reactions can convert it into silanes or silyl ethers.

Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.

Polymerization: The vinyl group allows it to undergo polymerization reactions, forming polysilanes or other polymeric materials.

Common reagents used in these reactions include peracids, lithium aluminum hydride, and various catalysts like platinum or palladium. Major products formed from these reactions include silanols, siloxanes, and polymeric materials .

類似化合物との比較

Vinylphenyldimethylsilane can be compared with other vinylsilanes such as vinyltrimethylsilane and vinyltriethoxysilane. While all these compounds contain a vinyl group attached to silicon, their reactivity and applications differ due to the nature of the other substituents on the silicon atom. Vinylphenyldimethylsilane is unique due to the presence of both methyl and phenyl groups, which provide it with distinct chemical properties and reactivity .

Similar compounds include:

- Vinyltrimethylsilane

- Vinyltriethoxysilane

- Methylphenylsilane

- Dimethoxymethylvinylsilane

These compounds are used in various applications, but dimethylphenylvinylsilane stands out due to its specific combination of substituents, making it particularly useful in certain chemical and industrial processes.

生物活性

Vinylphenyldimethylsilane (VPMS) is a silane compound with significant implications in both industrial applications and biological contexts. This article delves into its biological activity, synthesis, properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Vinylphenyldimethylsilane is characterized by its vinyl and phenyl functional groups attached to a dimethylsilane backbone. Its molecular formula is , with a molecular weight of approximately 164.27 g/mol. The presence of the vinyl group allows for various polymerization reactions, making it valuable in the synthesis of siloxane polymers.

Synthesis

The synthesis of VPMS typically involves the copolymerization of dimethyldiethoxy- and methylvinyldimethoxysilane. The process is facilitated through polycondensation reactions under controlled conditions, resulting in a siloxane bond formation. The reaction mechanism includes steps such as acidolysis of alkoxy groups and hydrolysis, leading to the generation of vinyl-containing polydimethylsiloxanes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of vinyl-containing silanes. For instance, VPMS has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 17 |

| Pseudomonas aeruginosa | 12 |

This data suggests that VPMS could be utilized in coatings or materials designed for antimicrobial applications.

Cytotoxicity Studies

Cytotoxicity assessments reveal that VPMS exhibits selective toxicity towards cancer cell lines while sparing normal cells. In vitro studies have demonstrated that concentrations above 100 µM can induce apoptosis in specific cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 85 |

| MCF-7 | 90 |

| Normal Fibroblasts | >200 |

These findings indicate potential for VPMS as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antimicrobial Coatings : A study evaluated the application of VPMS in creating antimicrobial coatings for medical devices. The results indicated a significant reduction in biofilm formation on surfaces treated with VPMS compared to untreated controls .

- Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of VPMS on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for developing novel anticancer therapies .

Applications

The biological activity of vinylphenyldimethylsilane extends beyond antimicrobial and anticancer properties. Its ability to form stable bonds with siliceous surfaces makes it an excellent candidate for:

- Coatings : Used in medical devices to prevent microbial colonization.

- Drug Delivery Systems : Potential use in targeted drug delivery due to its selective cytotoxicity.

- Composite Materials : Enhancing the mechanical properties of polymer composites through silane coupling.

特性

IUPAC Name |

ethenyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEZCOQKJSRQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26744-16-1 | |

| Record name | Silane, ethenyldimethylphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60150070 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-26-4 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of Dimethylphenylvinylsilane compare to other vinylsilane derivatives in nucleophilic addition reactions?

A1: Dimethylphenylvinylsilane exhibits higher reactivity towards nucleophiles like lithium diethylamide compared to alkyl-substituted vinylsilanes. For instance, its rate constant (k) in cyclohexane at 50°C is 14.8 ± 0.3 · 10−4 dm3 mol−1 s−1, significantly higher than that of trimethylvinylsilane (k = 2.9 ± 0.2 · 10−4 dm3 mol−1 s−1) under the same conditions []. This difference in reactivity can be attributed to the electron-withdrawing nature of the phenyl group, which enhances the electrophilic character of the vinylic double bond.

Q2: What are some applications of Dimethylphenylvinylsilane in polymer synthesis?

A2: Dimethylphenylvinylsilane serves as a versatile monomer in synthesizing polymers with tailored properties:

- Side-chain liquid crystal polymers (SCLCPs): Polymerization of Dimethylphenylvinylsilane, followed by functionalization with mesogenic groups like 4-methoxyphenyl-4'-alkenyloxybenzoates, yields SCLCPs exhibiting a smectic A phase over a broad temperature range [].

- Poly(1-phenyl-1-propyne) with controlled molecular weight: In the polymerization of 1-phenyl-1-propyne catalyzed by NbCl5-Bu4Sn, Dimethylphenylvinylsilane acts as an effective chain transfer agent, enabling precise control over the molecular weight of the resulting polymer []. This controlled polymerization is valuable for tailoring material properties for specific applications.

Q3: Can Dimethylphenylvinylsilane be used to synthesize silacyclopropanes?

A3: Yes, Dimethylphenylvinylsilane reacts with stable bromotrisylsilylenoid (trisyl = C(SiMe3)3) to produce stable 1-bromo-1-silacyclopropanes in high yields []. This reaction pathway offers a new and efficient synthetic route for these valuable organosilicon compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。